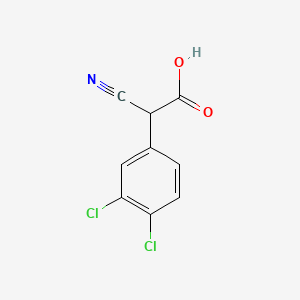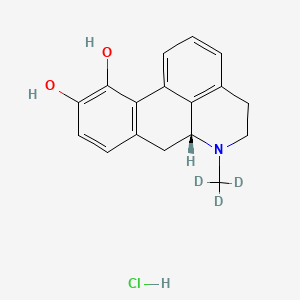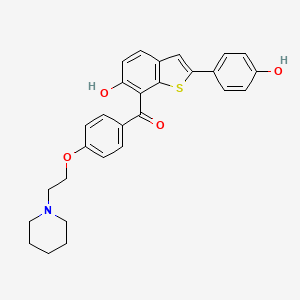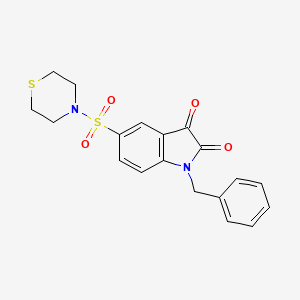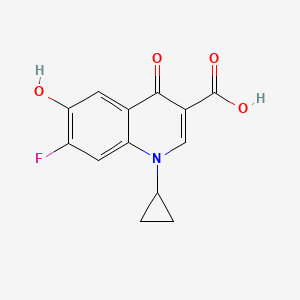
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as fluoroquinolonic acid . It’s a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of this compound involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It has been found that a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7- (4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized .Aplicaciones Científicas De Investigación
Antibacterial Drug Synthesis
This compound is an intermediate in the synthesis of fluorinated quinolone antibacterial drugs . These drugs are widely used to treat bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Chemotherapeutic Agent
Due to its potent antibacterial properties, this compound can be used as a chemotherapeutic agent in medicine . It can target a wide range of bacterial pathogens, making it valuable in the development of new treatments.
Preservation of Organic Materials
The compound’s stability and antibacterial nature make it suitable for preserving organic materials such as polymers, lubricants, dyes, fibers, leather, paper, and wood . It helps in preventing the degradation of these materials by microbial action.
Food and Water Safety
It can be applied in the food industry and water treatment facilities to preserve foodstuffs and ensure water safety . Its use can help in extending the shelf life of food products and maintaining the microbiological quality of water.
Propiedades
IUPAC Name |
1-cyclopropyl-7-fluoro-6-hydroxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-7(3-11(9)16)12(17)8(13(18)19)5-15(10)6-1-2-6/h3-6,16H,1-2H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDACWXMKPGAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


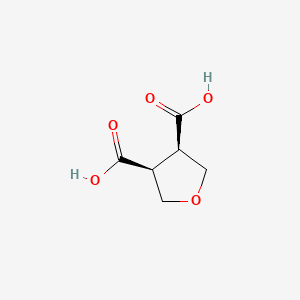

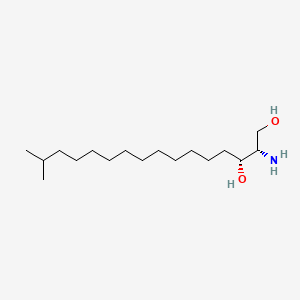
![2H-[1,2]Oxazolo[5,4-F]indole](/img/structure/B587850.png)
